2-Chloro-9H-fluoren-1-OL
Description
2-Chloro-9H-fluoren-1-OL is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with a chlorine atom at position 2 and a hydroxyl group (-OH) at position 1. Fluorene derivatives are widely studied due to their applications in organic electronics, pharmaceuticals, and materials science . The chlorine substituent enhances electron-withdrawing properties, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
103170-52-1 |
|---|---|
Molecular Formula |
C13H9ClO |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-chloro-9H-fluoren-1-ol |
InChI |
InChI=1S/C13H9ClO/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(10)13(12)15/h1-6,15H,7H2 |
InChI Key |
SASXBPIACULSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-fluoren-1-OL typically involves the chlorination of 9H-fluoren-1-OL. One common method is the reaction of 9H-fluoren-1-OL with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-fluoren-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-9H-fluoren-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-9H-fluoren-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of functional groups significantly impacts reactivity. For example, 9-Hydroxy fluorene’s -OH at C9 enables conjugation across the fluorene bridge, whereas this compound’s substituents disrupt symmetry, altering dipole moments.
- Steric and Electronic Effects : The allyl group in 9-Allyl-9H-fluoren-9-ol introduces steric bulk, limiting rotational freedom and promoting unique crystal packing via O–H⋯O hydrogen bonds . In contrast, the chloroformate group in 9H-Fluoren-9-ylmethyl chloroformate enhances electrophilicity, making it reactive toward nucleophiles .
Physical and Chemical Properties
Notable Findings:
- Hydrogen Bonding : 9-Allyl-9H-fluoren-9-ol forms robust O–H⋯O tetramers in the solid state, whereas this compound may exhibit weaker Cl⋯H–O interactions due to chlorine’s lower electronegativity compared to oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
